Pibutidine hydrochloride
Pibutidine hydrochloride
Pibutidine hydrochloride is the hydrochloride salt of pibutidine. It is a H2 receptor antagonist which was developed for the treatment of peptic ulcers and duodenal ulcers. It was in phase III clinical trials in Japan (now discontinued). It has a role as an anti-ulcer drug and a H2-receptor antagonist. It contains a pibutidine(1+).
Brand Name:
Vulcanchem
CAS No.:
126463-66-9
VCID:
VC0143746
InChI:
InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-;
SMILES:
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl
Molecular Formula:
C19H25ClN4O3
Molecular Weight:
392.9 g/mol
Pibutidine hydrochloride
CAS No.: 126463-66-9
Main Products
VCID: VC0143746
Molecular Formula: C19H25ClN4O3
Molecular Weight: 392.9 g/mol
CAS No. | 126463-66-9 |
---|---|
Product Name | Pibutidine hydrochloride |
Molecular Formula | C19H25ClN4O3 |
Molecular Weight | 392.9 g/mol |
IUPAC Name | 3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione;hydrochloride |
Standard InChI | InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-; |
Standard InChIKey | ODBOENMSSFCACZ-PVOKDAACSA-N |
Isomeric SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N.Cl |
SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Description | Pibutidine hydrochloride is the hydrochloride salt of pibutidine. It is a H2 receptor antagonist which was developed for the treatment of peptic ulcers and duodenal ulcers. It was in phase III clinical trials in Japan (now discontinued). It has a role as an anti-ulcer drug and a H2-receptor antagonist. It contains a pibutidine(1+). |
Synonyms | 3-amino-4-(4-(4-(1-piperidinomethyl)-2-pyridyloxy)-2-butenylamino)-3-cyclobutene-1,2-dione IT 066 IT-066 pibutidine hydrochloride |
PubChem Compound | 5282449 |
Last Modified | Nov 11 2021 |
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